molecular formula C12H16O B8585480 4,4,6-Trimethylchroman CAS No. 57479-56-8

4,4,6-Trimethylchroman

Cat. No.: B8585480
CAS No.: 57479-56-8
M. Wt: 176.25 g/mol
InChI Key: RFFZSWUBTJBKGF-UHFFFAOYSA-N
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Description

4,4,6-Trimethylchroman (molecular formula: C₁₂H₁₆O) is a chroman derivative characterized by a benzopyran core substituted with three methyl groups at positions 4, 4, and 6. Chromans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their structural versatility and applications in organic synthesis, materials science, and pharmaceuticals. The methyl substituents in 4,4,6-trimethylchroman enhance its lipophilicity and steric bulk, influencing its reactivity and physical properties such as solubility and thermal stability.

Properties

CAS No.

57479-56-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4,4,6-trimethyl-2,3-dihydrochromene

InChI

InChI=1S/C12H16O/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8H,6-7H2,1-3H3

InChI Key

RFFZSWUBTJBKGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4,4,6-trimethylchroman and related compounds:

Compound Name Structure Molecular Formula Key Properties Applications
4,4,6-Trimethylchroman Chroman core with methyl groups at positions 4, 4, and 6 C₁₂H₁₆O High lipophilicity; steric hindrance at C4 and C6 positions Potential use in organic synthesis or antioxidants
Dianin’s Compound (4-(p-hydroxyphenyl)-2,2,4-trimethylchroman) Chroman core with methyl groups at 2, 2, 4 and a para-hydroxyphenyl substituent C₁₆H₁₆O₂ Forms clathrates; guest-responsive structural adaptability Host-guest chemistry, molecular encapsulation
4-(2,2,4-Trimethylchroman-4-yl)phenol (CAS 10191-41-0) Chroman core with phenol substituent and methyl groups at 2, 2, 4 C₁₇H₁₈O₂ Higher polarity due to phenolic -OH group; similarity score 0.87 to target compound Antioxidant research, polymer stabilizers
6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman (NIST) Chroman core with methoxy group, methyl groups, and a long alkyl chain C₃₃H₅₆O₂ Extreme lipophilicity due to alkyl chain; high molecular weight (488.8 g/mol) Lipid-soluble antioxidants, surfactants

Key Research Findings

Clathrate Formation: Dianin’s compound exhibits unique host-guest chemistry, forming clathrates with molecules like CCl₄ and ethanol.

Structural Flexibility : The methyl group positions significantly impact molecular packing. For example, 4,4,6-trimethylchroman’s steric hindrance at C4 and C6 may limit its ability to form clathrates compared to Dianin’s compound, which has a more open cavity at C2 .

Similarity Metrics: Quantitative similarity scores (e.g., 0.87 for 4-(2,2,4-trimethylchroman-4-yl)phenol) highlight structural resemblances based on substituent patterns. However, functional differences arise from polar groups like -OH or methoxy, altering solubility and reactivity .

Lipophilicity and Applications: Compounds like 6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman (NIST) demonstrate how extended alkyl chains enhance lipid solubility, making them suitable for antioxidant roles in hydrophobic environments, a trait less pronounced in 4,4,6-trimethylchroman .

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